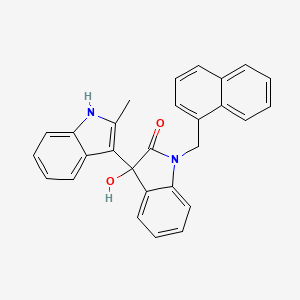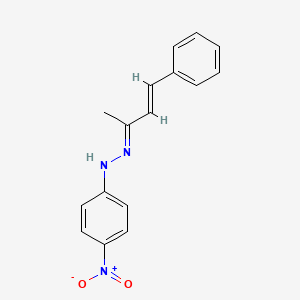![molecular formula C22H19BrN2O2S B11560971 O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11560971.png)
O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a carbamothioyl group, and a dimethylphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-bromophenyl isothiocyanate, which is then reacted with 2,3-dimethylaniline to form the desired product. The reaction conditions usually involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, and various amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and substituted phenyl derivatives.
科学研究应用
4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 4-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE
- 4-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE
- 4-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE
Uniqueness
The uniqueness of 4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, can enhance its interactions with biological targets and improve its efficacy in various applications.
属性
分子式 |
C22H19BrN2O2S |
|---|---|
分子量 |
455.4 g/mol |
IUPAC 名称 |
O-[4-[(2,3-dimethylphenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate |
InChI |
InChI=1S/C22H19BrN2O2S/c1-14-4-3-5-20(15(14)2)25-21(26)16-6-12-19(13-7-16)27-22(28)24-18-10-8-17(23)9-11-18/h3-13H,1-2H3,(H,24,28)(H,25,26) |
InChI 键 |
JQINEURSXRBLIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol](/img/structure/B11560902.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11560906.png)
![methyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11560908.png)
![N-carbamimidoyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11560914.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11560917.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11560918.png)
![2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxy-4-nitrophenol](/img/structure/B11560923.png)

![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11560925.png)
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11560926.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11560928.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,5-dimethylphenyl)butanamide](/img/structure/B11560929.png)
![5-Amino-3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11560942.png)
